molecular formula C8H7ClN2 B082373 2-Chloro-4,6-dimethylnicotinonitrile CAS No. 14237-71-9

2-Chloro-4,6-dimethylnicotinonitrile

Cat. No. B082373
M. Wt: 166.61 g/mol
InChI Key: RETJKTAVEQPNMH-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

Sodium (23 g, 0.99 mol) was added to dry MeOH (800 mL) portion-wise. After the addition, the mixture was stirred for an hour until the sodium was mostly dissolved. To the reaction mixture was added 2-chloro-4,6-dimethylpyridine-3-carbonitrile (110 g, 0.66 mol). The resulting mixture was heated at 70° C. and stirred for four hours. The suspension was filtered and the filtrate was concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 10:1) to give 2-methoxy-4,6-dimethylpyridine-3-carbonitrile (Cpd S, 103 g, 100%) as a white solid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:8]([C:9]#[N:10])=[C:7]([CH3:11])[CH:6]=[C:5]([CH3:12])[N:4]=1.[CH3:13][OH:14]>>[CH3:13][O:14][C:3]1[C:8]([C:9]#[N:10])=[C:7]([CH3:11])[CH:6]=[C:5]([CH3:12])[N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
800 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
110 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1C#N)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
DISSOLUTION
Type
DISSOLUTION
Details
was mostly dissolved
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (petroleum ether/EtOAc, 10:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=NC(=CC(=C1C#N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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